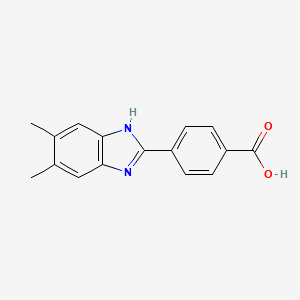
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is a chemical compound that features a benzimidazole ring fused with a benzoic acid moiety. The benzimidazole ring is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid typically involves the following steps :
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid involves its interaction with specific molecular targets . The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylbenzimidazole: Shares the benzimidazole core but lacks the benzoic acid moiety.
Benzimidazole-2-carboxylic acid: Similar structure but without the dimethyl groups.
Uniqueness
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both the dimethyl groups and the benzoic acid moiety, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(6-4-11)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
NSOUYPDDYKKOFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)C(=O)O |
Synonymes |
2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole CDB-5,6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















